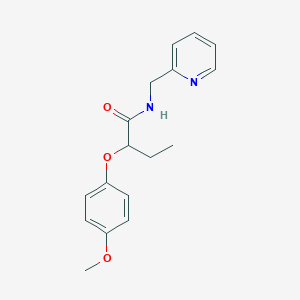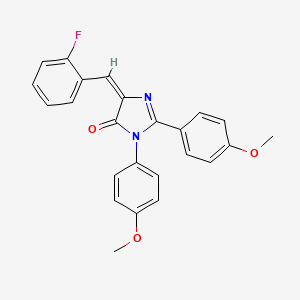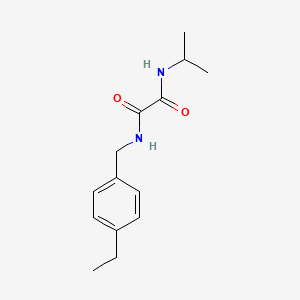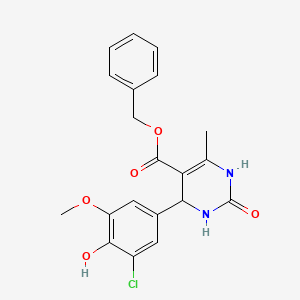
2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide, commonly known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPB is a selective and potent antagonist of the TRPM8 ion channel, which is involved in various physiological processes, including thermosensation, pain perception, and cancer progression.
作用機序
MPB acts as a selective and potent antagonist of the TRPM8 ion channel, which is a non-selective cation channel that is activated by cold temperatures, menthol, and other chemical compounds. By blocking the TRPM8 channel, MPB can inhibit the influx of calcium ions into the cells, which is necessary for various physiological processes, including cancer cell proliferation and migration, thermosensation, and pain perception.
Biochemical and Physiological Effects:
MPB has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. For instance, MPB can inhibit the growth and metastasis of prostate cancer cells by inducing cell cycle arrest and apoptosis. MPB can also reduce the sensitivity of sensory neurons to cold temperatures and menthol, which are known to activate the TRPM8 channel. In addition, MPB can modulate the release of neurotransmitters, such as dopamine and glutamate, in the brain, which are involved in various neurological disorders.
実験室実験の利点と制限
MPB has several advantages for lab experiments, including its high potency and selectivity for the TRPM8 channel, which allows for specific targeting of this ion channel. MPB is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, one limitation of MPB is that it may have off-target effects on other ion channels or proteins, which can complicate data interpretation. Therefore, careful controls and validation experiments are necessary to ensure the specificity and reliability of MPB-based experiments.
将来の方向性
There are several future directions for MPB research, including the development of more potent and selective TRPM8 antagonists for therapeutic applications. MPB can also be used to study the role of TRPM8 in other physiological and pathological conditions, such as chronic pain, inflammation, and cancer. In addition, MPB can be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects. Overall, MPB has great potential as a research tool and a therapeutic agent, and further studies are needed to fully explore its applications.
合成法
The synthesis of MPB involves the reaction between 2-(4-methoxyphenoxy)butanoic acid and 2-(chloromethyl)pyridine hydrochloride in the presence of a base, such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of MPB as a white crystalline solid. The purity and yield of MPB can be improved by recrystallization and chromatography techniques.
科学的研究の応用
MPB has been extensively used in scientific research to investigate the role of TRPM8 in various physiological and pathological conditions. For instance, MPB has been shown to inhibit the growth and metastasis of prostate cancer cells by blocking the TRPM8 channel, which is overexpressed in prostate cancer cells. MPB has also been used to study the role of TRPM8 in thermosensation and pain perception, as TRPM8 is activated by cold temperatures and menthol.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-16(22-15-9-7-14(21-2)8-10-15)17(20)19-12-13-6-4-5-11-18-13/h4-11,16H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGSACKPJUARSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 7-cyclopropyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5033776.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5033781.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5033784.png)

![N,N'-[4-(1,1,2,2-tetrafluoroethoxy)-1,3-phenylene]bis(3-fluorobenzamide)](/img/structure/B5033789.png)

![7-methoxy-2,2,4-trimethyl-1-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5033803.png)
![N-[2-(3-methoxyphenoxy)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5033823.png)
![1-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5033838.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B5033845.png)
![5-(3,4-dichlorophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5033851.png)
![3-bromo-4-ethoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5033858.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5033865.png)
